molecular formula C22H20ClN5O2S B12628798 13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one

13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one

Cat. No.: B12628798
M. Wt: 453.9 g/mol
InChI Key: UWYBUSRTDDJXTB-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a fused tetracyclic core system with nitrogen, sulfur, and oxygen atoms. Key structural elements include:

  • Morpholine ring: A six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.
  • Tetrazatetracyclo framework: A complex fused-ring system with four nitrogen atoms, likely influencing conformational rigidity and binding specificity.

The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX , ORTEP ) for precise 3D characterization.

Properties

Molecular Formula

C22H20ClN5O2S

Molecular Weight

453.9 g/mol

IUPAC Name

13-[(2-chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one

InChI

InChI=1S/C22H20ClN5O2S/c23-16-7-2-1-4-13(16)12-28-22(29)19-18(25-26-28)17-14-5-3-6-15(14)20(24-21(17)31-19)27-8-10-30-11-9-27/h1-2,4,7H,3,5-6,8-12H2

InChI Key

UWYBUSRTDDJXTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=O)N(N=N4)CC5=CC=CC=C5Cl)N6CCOCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one involves multiple steps, starting with the preparation of the core tetrazatetracyclo structure This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification of the final product would typically involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, alkylating agents; reactions often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe, helping to elucidate biological pathways and mechanisms.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application, but common targets include signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs, focusing on structural motifs , similarity metrics , and computational insights .

Table 1: Structural and Computational Comparison

Compound Name Substituents/Ring Systems Key Similarity Metrics (Tanimoto/ST/CT) References
13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[...] (Target) 2-Chlorophenylmethyl, morpholine, thia, tetrazatetracyclo N/A (Reference compound)
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene (Analog 1) 4-Chlorophenyl, methyl, phenyl, hexaazatricyclo ST ~0.75–0.85, CT ~0.45–0.55
4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[...] (Analog 2) Fluoro-methoxyphenyl, triazatricyclo ST <0.7, CT ~0.3–0.4

Key Findings:

Structural Similarities :

  • Halogenated Aromatic Groups : The target and Analog 1 both feature chlorophenyl groups, but substitution positions (2- vs. 4-) alter steric and electronic interactions. The 2-chlorophenyl group in the target may enhance steric hindrance compared to Analog 1 .
  • Nitrogen-Ring Systems : The tetrazatetracyclo core (target) and hexaazatricyclo system (Analog 1) share fused nitrogen heterocycles, though the latter lacks sulfur and morpholine moieties .

3D Similarity Metrics :

  • Shape Similarity (ST) : Analog 1 shows moderate-to-high ST scores (0.75–0.85) against the target, suggesting overlapping van der Waals surfaces. This is attributed to shared rigid polycyclic frameworks .
  • Feature Similarity (CT) : Analog 1’s CT score (0.45–0.55) falls below the PubChem3D threshold (≥0.5), indicating divergent functional group orientations (e.g., absence of morpholine in Analog 1) .
  • Tanimoto Coefficient : For binary fingerprints, the target and Analog 1 likely share a Tanimoto score >0.6, reflecting common substructures (chlorophenyl, fused rings). However, Analog 2’s dissimilar substituents result in lower scores .

Conformational Analysis :

  • The target’s morpholine ring introduces puckering dynamics (see Cremer-Pople coordinates ), while Analog 1’s planar phenyl group reduces conformational flexibility. This difference impacts molecular recognition in hypothetical binding pockets.

Crystallographic Data :

  • Analog 1’s single-crystal X-ray data (R factor = 0.035 ) confirm precise structural determination, comparable to methods used for the target (e.g., SHELXL ).

Methodological Insights

  • Similarity Algorithms : The target’s comparison leverages shape-based (ST) and feature-based (CT) metrics from PubChem3D , alongside Tanimoto coefficients for binary fingerprints . Graph-based subgraph matching provides higher accuracy but requires significant computational resources .
  • Crystallography Tools : SHELX and ORTEP enable precise 3D modeling, critical for validating stereochemistry in such complex systems.

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